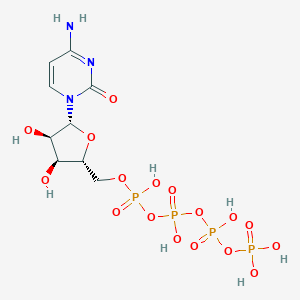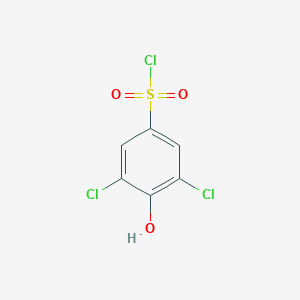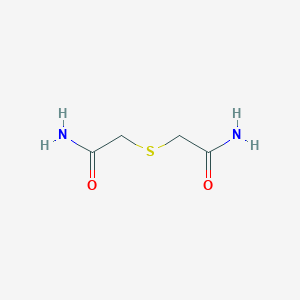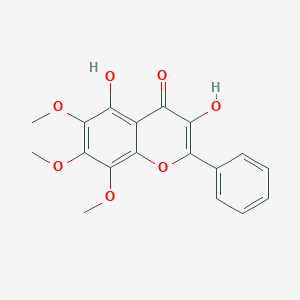
N-(2-羟丙基)乙二胺
描述
2-Propanol, 1-[(2-aminoethyl)amino]-, also known as 2-Propanol, is an organic compound with the molecular formula C3H9NO. It is a colorless liquid that is miscible with a variety of organic solvents. It is a primary amine, and is used in the synthesis of various compounds.
科学研究应用
聚氨酯泡沫生产中的催化剂
N-(2-羟丙基)乙二胺: 被用作聚氨酯泡沫生产中的催化剂 . 这些泡沫广泛用于绝缘、家具缓冲和汽车应用。 该化合物有助于控制多元醇和异氰酸酯之间的反应,这对泡沫的密度、回弹性和支撑力等特性至关重要。
络合剂
该化合物由于其形成与金属离子稳定络合物的能力而充当络合剂 . 该特性在分析化学中特别有用,在分析化学中它用于稳定反应性物质,以及在医疗治疗中通过形成反应性较低的络合物来降低金属的毒性。
增塑剂
作为增塑剂,N-(2-羟丙基)乙二胺赋予聚合物柔韧性并降低脆性 . 这种应用对于创建更耐用和更持久的材料至关重要,尤其是在生产需要承受机械应力和不同温度的塑料方面。
表面活性剂和增溶剂
作为表面活性剂和增溶剂,它增强了化合物的溶解度,并改善了溶液中颗粒的分散性 . 这一点在洗涤剂、个人护理产品和药物的配方中至关重要,以确保活性成分的均匀分布。
环氧树脂固化剂
该化合物用作环氧树脂的固化剂,促进交联过程,使最终产品具有强度和抗环境因素的能力 . 这种应用在粘合剂、涂料和复合材料的生产中具有重要意义。
粘度调节剂
它被用作粘度调节剂,这在润滑剂、油漆和涂料的生产中很重要 . 通过调整粘度,制造商可以确保产品具有针对特定应用所需的流动特性。
牛的抗胀气剂
在兽医学中,N-(2-羟丙基)乙二胺被用作牛的抗胀气剂 . 胀气是反刍动物的常见问题,该化合物有助于减少过量气体的形成,从而防止动物的不适和潜在的健康风险。
生物缓冲液和锰试剂
最后,它用作生物缓冲液,在生物和化学系统中维持pH稳定性 . 它也用作锰的试剂,帮助进行锰是关键成分的各种化学反应。
作用机制
The compound acts mainly by causing the release of norepinephrine but also has direct agonist activity at some adrenergic receptors . A fundamental understanding of the inherent mechanisms leading to the different reactivity of the representative systems for unhindered and hindered families of amines is important for the rational design of novel amines .
安全和危害
The compound is currently withdrawn from the market in Canada and the United States due to the risk for hemorrhagic strokes . It is classified as a flammable liquid (Category 4), acute toxicity, dermal (Category 4), skin corrosion (Category 1B), serious eye damage (Category 1), and short-term (acute) aquatic hazard (Category 3) .
属性
IUPAC Name |
1-(2-aminoethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-5(8)4-7-3-2-6/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKVFRNCODQPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68072-46-8 | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68072-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50861764 | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid with a slight ammoniacal odor; [Merck Index] | |
| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
123-84-2 | |
| Record name | N-(2-Hydroxypropyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-aminoethyl)amino]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-HYDROXYPROPYL)-1,2-ETHANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1CKV671F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does N-(2-Hydroxypropyl)ethylenediamine participate in the formation of metal complexes?
A1: N-(2-Hydroxypropyl)ethylenediamine acts as a tetradentate ligand, meaning it can bind to a metal ion through four donor atoms. In the case of the cited research [], it reacts with 2,6-diformyl-4-methylphenol and zinc(II) acetate to form a dinuclear zinc(II) complex. Interestingly, this reaction leads to the formation of two oxazolidine rings within the macrocyclic complex structure. This ring formation is considered to be zinc-mediated [].
Q2: What is unique about the structure of the zinc(II) complex formed with N-(2-Hydroxypropyl)ethylenediamine in the research?
A2: The dinuclear zinc(II) complex formed with N-(2-Hydroxypropyl)ethylenediamine (complex 3 in the study) exhibits a unique centrosymmetric structure []. This contrasts with the related complexes formed using N-(2-hydroxyethyl)ethylenediamine and N-(3-hydroxypropyl)ethylenediamine, which adopt a butterfly-like conformation. Additionally, complex 3 possesses a stepped arrangement with parallel methyl-phenoxy fragments, a feature not observed in the other complexes. These structural differences highlight how subtle changes in the ligand structure can significantly impact the final geometry of the metal complex.
Q3: Does the research explore any potential biological activity for the synthesized zinc(II) complexes?
A3: Yes, the research includes preliminary studies on the biological activity of the synthesized zinc(II) complexes. All three complexes demonstrated an inhibitory effect on the proliferation of the human stomach cancer cell line AGS. Interestingly, the complex formed with N-(2-Hydroxypropyl)ethylenediamine (complex 3) exhibited the highest efficiency in inhibiting cell growth []. This finding suggests that further investigation into the structure-activity relationship of these complexes could be valuable for anticancer drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)









